5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of chromenone and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the pyrazole ring, potentially altering its electronic properties.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Flavonoids: A class of compounds with similar chromenone cores, widely studied for their biological activities.
Uniqueness
What sets 5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one apart is its combination of a chromenone core with a pyrazole ring, providing a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C22H22N2O5/c1-10-7-18-20(11(2)12(3)22(27)29-18)21(26)19(10)15-9-14(23-24-15)13-5-6-16(25)17(8-13)28-4/h5-8,14,23,25-26H,9H2,1-4H3 |
InChI Key |
UTKWCMYNMXQZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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